molecular formula C20H21N3O4S B2756284 6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864938-68-1

6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2756284
CAS No.: 864938-68-1
M. Wt: 399.47
InChI Key: UTQSSOZLZVYNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and pyridine rings. Key structural elements include:

  • 6-Benzyl substituent: Introduces steric bulk and aromatic interactions.
  • 3-carboxamide: A polar group that may participate in hydrogen bonding.

Properties

IUPAC Name

6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c21-18(24)17-14-6-7-23(10-13-4-2-1-3-5-13)11-16(14)28-20(17)22-19(25)15-12-26-8-9-27-15/h1-5,12H,6-11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSSOZLZVYNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=COCCO3)C(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrahydrothieno[2,3-c]pyridine Derivatives

  • Target Compound : The fused thiophene-pyridine core provides a rigid framework for substituent positioning.
  • Compound 7b () : Shares the same core but replaces the dioxine-carboxamido group with a 3-(trifluoromethyl)benzoyl-thiourea substituent. The 4-chlorobenzoyl group at position 6 increases lipophilicity compared to the benzyl group in the target compound .
  • Derivatives : Retain the core but vary substituents (e.g., aryl or alkyl groups), showing potent TNF-α inhibition in rat whole blood assays .

Thiophene-Based Analogs

  • PD 81,723 (): A 2-amino-3-benzoylthiophene with a 3-(trifluoromethyl)phenyl group. The thiophene core (vs. tetrahydrothienopyridine) reduces rigidity but maintains allosteric enhancement of adenosine A1 receptors. Activity is highly dependent on the trifluoromethyl group .

Pyrimidine-Fused Derivatives

  • Compounds: Feature a benzo[b]thieno[2,3-d]pyrimidine core with benzoyl and hydrazono groups.

Substituent Effects on Activity

Compound Substituents (Position) Key Functional Groups Biological Activity Reference
Target Compound 6-Benzyl (position 6), 2-(dioxine-carboxamido) Dioxine (oxygen-rich), benzyl (aromatic) Hypothesized solubility enhancement
7b () 6-(4-Chlorobenzoyl), 2-(trifluoromethyl-benzoyl-thiourea) Trifluoromethyl (lipophilic), chloro (electron-withdrawing) Synthesized for bioactivity screening (unpublished)
Derivatives Variable (e.g., aryl, alkyl) Polar/hydrophobic balance TNF-α inhibition (IC50 values < 1 μM)
PD 81,723 () 3-(Trifluoromethyl)phenyl, 2-amino Trifluoromethyl (enhances binding) Adenosine A1 receptor allosteric enhancer (EC50 ~ 0.1 μM)

Key Observations:

Lipophilicity vs. Solubility: The trifluoromethyl group in 7b and PD 81,723 increases membrane permeability but may reduce aqueous solubility.

Steric Effects :

  • The 6-benzyl group in the target compound may hinder binding to certain receptors compared to smaller substituents (e.g., 4-chlorobenzoyl in 7b) .

Hydrogen Bonding: The 3-carboxamide in the target compound and the 2-amino group in PD 81,723 facilitate interactions with polar residues in target proteins .

Structure-Activity Relationships (SAR)

  • Adenosine Receptor Modulation (): Essential Groups: 2-amino and keto carbonyl (for allosteric enhancement). Optimal Substituents: 3-Trifluoromethylphenyl enhances activity 10-fold over unsubstituted analogs.
  • TNF-α Inhibition (): Core Requirement: Tetrahydrothieno[2,3-c]pyridine is critical.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (e.g., 0–5°C for amidation to minimize side reactions) .
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
  • Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .

How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Advanced Research Question
Discrepancies in bioactivity often arise from structural variations (e.g., substituent electronic effects) or assay conditions. For example:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety reduce binding affinity to neurotransmitter receptors compared to electron-donating groups (e.g., methoxy) .
  • Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity studies) or incubation times may alter IC₅₀ values .

Q. Methodological Approach :

  • Perform comparative studies using standardized assays (e.g., radioligand binding for receptor affinity).
  • Use computational modeling (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity trends .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR: Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (dioxine methylene), and δ 3.5–3.7 ppm (pyridine CH₂) .
    • ¹³C NMR: Confirm carbonyl carbons (amide at ~170 ppm, carboxylate at ~165 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ with m/z matching the molecular formula (C₂₄H₂₄N₃O₄S) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by AUC) .

How does the electronic nature of substituents on the benzyl group influence reactivity in downstream modifications?

Advanced Research Question
Substituents modulate reactivity via electronic and steric effects:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) :
    • Reduce nucleophilicity of the benzyl group, slowing alkylation or oxidation reactions .
    • Increase stability toward hydrolysis but may hinder amide bond formation .
  • Electron-Donating Groups (e.g., OMe, CH₃) :
    • Enhance resonance stabilization of intermediates during cyclization .
    • Improve solubility in polar aprotic solvents (e.g., DMSO) .

Q. Experimental Design :

  • Compare reaction kinetics (e.g., via in situ IR spectroscopy) for derivatives with para-substituted benzyl groups .

What strategies are recommended for designing in vitro assays to evaluate this compound’s neuropharmacological potential?

Advanced Research Question

  • Target Selection : Prioritize receptors implicated in neurological disorders (e.g., dopamine D₂, serotonin 5-HT₃) based on structural analogs .
  • Assay Protocols :
    • Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for D₂ receptors) in rat striatal membranes .
    • Functional Assays : Measure cAMP inhibition in HEK293 cells expressing recombinant receptors .
  • Data Interpretation : Normalize results to positive controls (e.g., haloperidol for D₂ antagonism) and account for nonspecific binding via cold ligand competition .

How can crystallographic data improve the understanding of this compound’s conformational flexibility?

Advanced Research Question

  • X-ray Crystallography : Resolve the crystal structure to identify key torsional angles (e.g., dihedral angle between thieno-pyridine and benzyl groups) .
  • Conformational Analysis : Compare solid-state (crystal) vs. solution (NMR-derived NOE) structures to assess flexibility of the tetrahydrothieno-pyridine ring .
  • Implications for Drug Design : Rigid conformations may enhance target selectivity, while flexibility could improve membrane permeability .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Key Issues :
    • Low yields in amidation steps due to steric hindrance .
    • Purification difficulties from byproducts (e.g., unreacted carboxylic acid) .
  • Solutions :
    • Optimize stoichiometry (1.2:1 ratio of acid to amine) and use flow chemistry for improved mixing .
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.